molecular formula C7H11Cl B073443 7-Chlorobicyclo[4.1.0]heptane CAS No. 1588-50-7

7-Chlorobicyclo[4.1.0]heptane

Cat. No. B073443
CAS RN: 1588-50-7
M. Wt: 130.61 g/mol
InChI Key: ZZUBDXHHLGMPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorobicyclo[4.1.0]heptane is a chemical compound with the molecular formula C7H11Cl. It is a bicyclic compound that contains a chlorine atom attached to one of the carbons in the ring. This compound has gained significant attention in scientific research due to its potential applications in various fields. In 1.0]heptane.

Mechanism of Action

The mechanism of action of 7-Chlorobicyclo[4.1.0]heptane is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain. It has been shown to bind to the GABA(A) receptor, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects:
7-Chlorobicyclo[4.1.0]heptane has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic effects, meaning it can reduce anxiety in animal models. It has also been shown to have sedative effects, meaning it can induce sleep in animal models. Additionally, it has been shown to have anticonvulsant effects, meaning it can prevent seizures in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Chlorobicyclo[4.1.0]heptane in lab experiments is its potential as a building block in the synthesis of other compounds. It has also been shown to have various pharmacological effects, making it a useful tool in drug development research. However, one limitation of using 7-Chlorobicyclo[4.1.0]heptane in lab experiments is its potential toxicity. It is important to handle this compound with care and take appropriate safety precautions.

Future Directions

For research include investigating its potential as a therapeutic agent for the treatment of anxiety and other neurological disorders, as well as further understanding its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 7-Chlorobicyclo[4.1.0]heptane involves the reaction of cycloheptene with chlorine gas. This reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride. The reaction yields 7-Chlorobicyclo[4.1.0]heptane as the main product, along with some side products.

Scientific Research Applications

7-Chlorobicyclo[4.1.0]heptane has potential applications in various fields of scientific research. It has been studied for its use as a building block in the synthesis of other compounds. It has also been investigated for its potential as a ligand in metal-catalyzed reactions. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.

properties

CAS RN

1588-50-7

Product Name

7-Chlorobicyclo[4.1.0]heptane

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

7-chlorobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H11Cl/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2

InChI Key

ZZUBDXHHLGMPDC-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)C2Cl

Canonical SMILES

C1CCC2C(C1)C2Cl

synonyms

Bicyclo[4.1.0]heptane, 7-chloro-

Origin of Product

United States

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